molecular formula C15H25NO2 B5580340 1-(diisopropylamino)-3-phenoxy-2-propanol

1-(diisopropylamino)-3-phenoxy-2-propanol

Cat. No.: B5580340
M. Wt: 251.36 g/mol
InChI Key: FGTFGAKZNUNYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diisopropylamino)-3-phenoxy-2-propanol is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.188529040 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Synthesis

  • The asymmetric synthesis and determination of the absolute configurations of the diastereomeric benzylic hydroxylation metabolites of metoprolol, a compound structurally related to "1-(diisopropylamino)-3-phenoxy-2-propanol," have been explored. This research facilitates the study of polymorphically controlled metabolic processes by understanding the stereochemistry of these metabolites (Shetty & Nelson, 1988).

Pharmacological Applications

  • Research has investigated the beta-adrenergic blocking properties of various derivatives of "1-phenoxy-3-phenoxyalkylamino-2-propanols" and "1-alkoxyalkylamino-3-phenoxy-2-propanols," highlighting their potential for cardioselectivity and treatment of hypertension, demonstrating the pharmacological versatility of these compounds (Smith & Tucker, 1977).

Chemical Properties and Reactions

  • The study on the enzymatic resolution of "2-phenoxy-1-propanols" through enantioselective acylation mediated by Achromobacter sp. lipase highlights the significance of these compounds in achieving moderate to good enantioselectivity, which is critical for the development of chirally pure pharmaceuticals (Miyazawa et al., 2001).

Analytical Techniques

  • Mass spectral fragmentation patterns of propofol (2,6-diisopropylphenol), a compound related to "this compound," have been studied to define pharmacokinetics and pharmacodynamics, showing the importance of understanding the chemical structure for quantification in biological matrices (Bajpai et al., 2005).

Radioligand Development

  • Asymmetric synthesis and evaluation of (R)- and (S)-[11C]bisoprolol, derivatives of "this compound," as beta(1)-adrenergic agents for non-invasive assessment with PET imaging, illustrate the compound's potential in medical diagnostics and therapeutic monitoring (Soloviev et al., 2001).

Safety and Hazards

Diisopropylamine is classified as a flammable liquid and can be harmful if swallowed or inhaled. It can also cause severe skin burns and eye damage . The safety and hazards of “1-(diisopropylamino)-3-phenoxy-2-propanol” would depend on its specific properties and should be determined through appropriate testing.

Properties

IUPAC Name

1-[di(propan-2-yl)amino]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-12(2)16(13(3)4)10-14(17)11-18-15-8-6-5-7-9-15/h5-9,12-14,17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTFGAKZNUNYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC=C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.